(4-methyl-1,2,3-thiadiazol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(4-methyl-1,2,3-thiadiazol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a unique combination of a thiadiazole ring and a tetrahydropyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1,2,3-thiadiazol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the tetrahydropyridoindole structure. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-1,2,3-thiadiazol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-methyl-1,2,3-thiadiazol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (4-methyl-1,2,3-thiadiazol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Other thiadiazole derivatives : Compounds with similar thiadiazole rings but different substituents.
- Other tetrahydropyridoindole derivatives : Compounds with similar tetrahydropyridoindole structures but different functional groups.
Uniqueness
The uniqueness of (4-methyl-1,2,3-thiadiazol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone lies in its combined structure, which offers a distinct set of chemical and biological properties
Properties
Molecular Formula |
C15H14N4OS |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-methylthiadiazol-5-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C15H14N4OS/c1-9-14(21-18-17-9)15(20)19-7-6-13-11(8-19)10-4-2-3-5-12(10)16-13/h2-5,16H,6-8H2,1H3 |
InChI Key |
GAIKLOOYTVAQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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